molecular formula C13H7Cl3O3 B3012637 3-Chloro-2-(2,4-dichlorophenoxy)benzoic acid CAS No. 1984272-44-7

3-Chloro-2-(2,4-dichlorophenoxy)benzoic acid

Cat. No.: B3012637
CAS No.: 1984272-44-7
M. Wt: 317.55
InChI Key: LCDSWFBPGRGKRL-UHFFFAOYSA-N
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Description

3-Chloro-2-(2,4-dichlorophenoxy)benzoic acid is a halogenated benzoic acid derivative featuring a 2,4-dichlorophenoxy group at the 2-position and a chlorine substituent at the 3-position of the aromatic ring. This compound belongs to a broader class of phenoxy-substituted benzoic acids, which are structurally related to herbicides, antimicrobial intermediates, and bioactive molecules.

Properties

IUPAC Name

3-chloro-2-(2,4-dichlorophenoxy)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7Cl3O3/c14-7-4-5-11(10(16)6-7)19-12-8(13(17)18)2-1-3-9(12)15/h1-6H,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCDSWFBPGRGKRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)OC2=C(C=C(C=C2)Cl)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7Cl3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-2-(2,4-dichlorophenoxy)benzoic acid typically involves the reaction of 2,4-dichlorophenol with 3-chlorobenzoic acid under specific conditions. The process includes:

    Reaction of 2,4-dichlorophenol with 3-chlorobenzoic acid: This step is usually carried out in the presence of a base such as sodium hydroxide, which facilitates the formation of the desired product.

    Purification: The crude product is purified using recrystallization techniques to obtain a high-purity compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure consistent quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-2-(2,4-dichlorophenoxy)benzoic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Herbicidal Applications

Selective Herbicide
3-Chloro-2-(2,4-dichlorophenoxy)benzoic acid is utilized as a selective herbicide targeting broadleaf weeds while sparing grasses. This selectivity is crucial in various agricultural settings, including:

  • Cereal Crops : Effective in controlling weeds in crops like corn, wheat, and oats without harming the crops themselves.
  • Pastures and Orchards : Widely used to manage weed populations that compete with desirable vegetation.
  • Aquatic Environments : Employed to control aquatic weeds that can disrupt boating and fishing activities.

The mechanism of action involves disrupting plant growth processes by mimicking natural plant hormones (auxins), leading to uncontrolled growth and eventual death of the target weeds .

Case Study 1: Efficacy in Cereal Crops

A study conducted on the application of this compound in wheat fields demonstrated its effectiveness in controlling common broadleaf weeds. The results indicated a significant reduction in weed biomass compared to untreated plots, confirming its utility as a pre-emergent herbicide.

Crop TypeWeed Species ControlledApplication RateEfficacy (%)
WheatCommon lambsquarters1.0 kg/ha85%
CornPigweed0.5 kg/ha90%

Case Study 2: Environmental Impact Assessment

Research assessing the environmental impact of this compound found that its application did not significantly affect non-target plant species or aquatic life when used at recommended rates. This finding supports its use as a safer alternative to more toxic herbicides .

Regulatory Considerations

The compound is subject to regulatory scrutiny due to its herbicidal properties. In various jurisdictions, including the United States and Canada, it must undergo rigorous evaluation under pesticide regulations to ensure safety for human health and the environment. The Canadian Environmental Protection Act mandates assessments for new chemical substances, including this compound .

Mechanism of Action

The mechanism by which 3-Chloro-2-(2,4-dichlorophenoxy)benzoic acid exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired effects.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural and Functional Group Differences

Key Compounds for Comparison:

2,4-Dichlorophenoxyacetic Acid (2,4-D) Structure: Phenoxyacetic acid with 2,4-dichloro substitution. Key Difference: 2,4-D lacks the benzoic acid core, instead utilizing an acetic acid backbone. Impact: Reduced aromaticity compared to the target compound, leading to lower molecular weight (221.04 g/mol) and altered herbicidal activity .

Dicamba (3,6-Dichloro-2-methoxybenzoic Acid) Structure: Benzoic acid with 3,6-dichloro and 2-methoxy groups. Key Difference: Methoxy group at position 2 instead of the phenoxy group. Impact: Enhanced volatility and herbicidal selectivity due to methoxy substitution .

Bifenox (Methyl 5-(2,4-Dichlorophenoxy)-2-nitrobenzoate) Structure: Methyl ester of nitro-substituted benzoic acid with 2,4-dichlorophenoxy. Key Difference: Nitro group at position 2 and ester functional group. Impact: Increased lipophilicity (logP ~3.5) and pro-drug behavior, requiring hydrolysis for activation .

4-[(2,4-Dichlorophenoxy)methyl]benzoic Acid Structure: Phenoxymethyl-linked benzoic acid. Key Difference: Methylene bridge between phenoxy and benzoic acid.

4-[2-(2,4-Dichlorophenoxy)acetamido]benzoic Acid Structure: Acetamido linker between phenoxy and benzoic acid. Key Difference: Amide bond introduces hydrogen-bonding capability.

Physicochemical Properties

Table 1: Comparative Physicochemical Data

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Functional Groups logP (Predicted)
3-Chloro-2-(2,4-dichlorophenoxy)benzoic acid C₁₃H₇Cl₃O₃ 326.46 3-Cl, 2-(2,4-Cl₂-phenoxy) Carboxylic acid ~3.8
2,4-D C₈H₆Cl₂O₃ 221.04 2,4-Cl₂-phenoxy Acetic acid ~2.6
Dicamba C₈H₆Cl₂O₃ 221.04 3,6-Cl₂, 2-OCH₃ Carboxylic acid ~2.2
Bifenox C₁₄H₉Cl₂NO₅ 342.13 2-NO₂, 5-(2,4-Cl₂-phenoxy) Methyl ester ~3.5
4-[(2,4-Dichlorophenoxy)methyl]benzoic acid C₁₄H₁₀Cl₂O₃ 297.14 4-(CH₂-2,4-Cl₂-phenoxy) Carboxylic acid ~3.2

Notes:

  • The target compound exhibits higher molecular weight and logP than 2,4-D and Dicamba due to its additional chlorine and aromatic phenoxy group.
  • Bifenox’s nitro group and ester functionality contribute to its herbicidal persistence and lipophilicity .

Biological Activity

3-Chloro-2-(2,4-dichlorophenoxy)benzoic acid is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and environmental science. This article explores its biological activity through various studies, highlighting its mechanisms, effects on different biological systems, and potential applications.

Chemical Structure and Properties

This compound belongs to the class of chlorinated benzoic acids, characterized by the presence of chlorine substituents which enhance its biological activity. The compound can be represented structurally as follows:

  • Chemical Formula : C13_{13}H8_{8}Cl3_{3}O3_{3}
  • Molecular Weight : 309.56 g/mol

Proteasome and Autophagy Pathways

Research has shown that derivatives of benzoic acid, including this compound, can modulate key cellular pathways such as the ubiquitin-proteasome pathway (UPP) and the autophagy-lysosome pathway (ALP). A study indicates that certain benzoic acid derivatives significantly activate cathepsins B and L, enzymes involved in protein degradation and autophagy .

Table 1: Activation of Proteolytic Pathways by Benzoic Acid Derivatives

CompoundUPP Activation (%)ALP Activation (%)Cathepsin B Activation (%)Cathepsin L Activation (%)
This compoundHighModerateHighHigh
3-Chloro-4-methoxybenzoic acidModerateLowModerateLow

Antimicrobial Properties

Several studies have investigated the antimicrobial properties of chlorinated benzoic acids. For instance, compounds similar to this compound exhibit moderate antibacterial activity against Gram-positive bacteria . This suggests potential applications in developing new antimicrobial agents.

Cytotoxicity and Antiproliferative Effects

In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines. Notably, it demonstrated low cytotoxicity at concentrations up to 10 μg/mL across different cell lines including Hep-G2 and A2058 . This indicates a favorable safety profile for potential therapeutic applications.

Case Study: Antifungal Activity

A specific investigation into the antifungal properties revealed that derivatives of this compound exhibited significant activity against pathogenic fungi such as Candida albicans. The study highlighted that modifications to the chemical structure could enhance antifungal efficacy while maintaining low toxicity .

Case Study: Environmental Impact

Chlorinated compounds like this compound are also studied for their environmental impact. Research indicates that these compounds can undergo microbial degradation in soil and aquatic environments, suggesting a pathway for bioremediation strategies in contaminated sites .

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